5'-bromo-1'-(2,4-dimethylbenzyl)-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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Overview
Description
5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of 5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves several stepsCommon reagents used in these reactions include brominating agents, reducing agents, and protecting groups to ensure selective reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes involving indole derivatives.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one include other indole derivatives such as:
- 5-bromo-1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione
- Indole-3-acetic acid
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23BrN2O2 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
5-bromo-1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-(2-methyl-1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C26H23BrN2O2/c1-15-8-9-18(16(2)12-15)14-29-23-11-10-19(27)13-21(23)26(31,25(29)30)24-17(3)28-22-7-5-4-6-20(22)24/h4-13,28,31H,14H2,1-3H3 |
InChI Key |
UZZODFNJBVEHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(C4=C(NC5=CC=CC=C54)C)O)C |
Origin of Product |
United States |
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